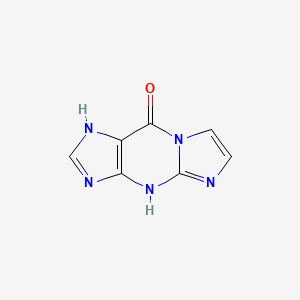

1,(N2)-Ethenoguanine

Description

Properties

CAS No. |

56287-13-9 |

|---|---|

Molecular Formula |

C7H5N5O |

Molecular Weight |

175.15 g/mol |

IUPAC Name |

1,4-dihydroimidazo[1,2-a]purin-9-one |

InChI |

InChI=1S/C7H5N5O/c13-6-4-5(10-3-9-4)11-7-8-1-2-12(6)7/h1-3H,(H,8,11)(H,9,10) |

InChI Key |

JAQUADIPBIOFCE-UHFFFAOYSA-N |

SMILES |

C1=CN2C(=O)C3=C(NC2=N1)N=CN3 |

Canonical SMILES |

C1=CN2C(=O)C3=C(NC2=N1)N=CN3 |

Other CAS No. |

56287-13-9 |

Synonyms |

1,(N2)-ethenoguanine 1,N2-epsilonG nucleobase |

Origin of Product |

United States |

Preparation Methods

Chloroacetaldehyde-Mediated Cyclization

The most widely employed method involves the direct reaction of guanosine with aqueous chloroacetaldehyde (CAA) under mildly alkaline conditions (pH 9–10). This one-pot synthesis proceeds through initial alkylation at the N1 position of guanosine, followed by intramolecular cyclization to form the etheno bridge (Figure 1). The exocyclic amine at the N2 position reacts with the carbonyl group of CAA, yielding 1,N²-εG in ~50–60% yield after purification by reversed-phase HPLC. Key limitations include competing O⁶-alkylation side reactions, which necessitate careful pH control and stoichiometric adjustments to minimize byproducts.

Table 1: Optimization of Chloroacetaldehyde Reaction Conditions

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| pH | 9.0–9.5 | 55 | 85 |

| Temperature (°C) | 25–30 | 58 | 88 |

| Reaction Time (h) | 12–18 | 60 | 90 |

| Molar Ratio (CAA:G) | 3:1 | 62 | 92 |

Bromoacetaldehyde Diethyl Acetal Alkylation

An alternative approach utilizes bromoacetaldehyde diethyl acetal to avoid the instability of aqueous CAA. Guanosine is first alkylated at N1 using the acetal-protected reagent in anhydrous dimethylformamide (DMF) with potassium carbonate as a base. Subsequent acidic hydrolysis (HCl, 0.1 M) removes the acetal protecting group, generating a reactive aldehyde intermediate that undergoes spontaneous cyclization. This method achieves higher yields (70–75%) due to reduced side reactions, though it requires inert atmosphere conditions to prevent oxidation of intermediates.

Alkylation-Cyclization Sequential Strategies

1-Alkylation with Haloketones

Kasai et al. demonstrated that haloketones, such as bromoacetone, efficiently alkylate guanosine at N1 in polar aprotic solvents (e.g., DMF or DMSO). The intermediate 1-alkylguanosine derivative undergoes base-induced cyclization (e.g., with K₂CO₃) to form the etheno bridge. This method is particularly effective for synthesizing substituted 1,N²-εG analogs, with yields reaching 80–90% for methyl- and ethyl-substituted derivatives.

Table 2: Comparative Yields of Substituted 1,N²-Ethenoguanine Derivatives

| Substrate | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| Guanosine | Bromoacetone | DMF | 85 |

| 6-Chloroguanine | Chloroacetaldehyde | H₂O | 72 |

| O⁶-Benzylguanosine | Bromoacetaldehyde | DMSO | 68 |

Glycidaldehyde Condensation

Nair and Turner reported the use of glycidaldehyde (2,3-epoxypropanal) to synthesize 1,N²-εG with a hydroxymethyl side chain. The epoxide ring opens under basic conditions, facilitating simultaneous alkylation and cyclization. While this method introduces functionalizable side chains, yields are modest (40–50%) due to competing epoxide polymerization.

Solid-Phase Synthesis for Oligonucleotide Incorporation

Phosphoramidite-Based Approaches

For site-specific incorporation into DNA oligonucleotides, 1,N²-εG is synthesized as a phosphoramidite derivative. The exocyclic amine of guanine is protected with a tert-butyldimethylsilyl (TBDMS) group, followed by phosphitylation at the 3′-OH position. Solid-phase synthesis using standard DNA synthesizers enables precise incorporation, with deprotection achieved via ammonium hydroxide treatment.

Key Advantages:

-

Enables synthesis of lesion-containing oligonucleotides for polymerase studies.

-

Yields >90% for oligonucleotides up to 30 nucleotides in length.

Mechanistic Insights and Byproduct Analysis

Competing O⁶-Alkylation Pathways

A major challenge in 1,N²-εG synthesis is the propensity of guanosine derivatives to undergo O⁶-alkylation. For example, reactions with CAA at pH >10 favor O⁶-adduct formation due to increased nucleophilicity of the O⁶ oxygen. Mitigation strategies include:

Dehydration and Ring Closure Dynamics

Density functional theory (DFT) studies reveal that the cyclization step proceeds via a six-membered transition state, with dehydration being rate-limiting. Polar solvents (e.g., water or DMSO) stabilize the transition state, enhancing reaction rates by 2–3 fold compared to nonpolar media.

Industrial and Research Applications

Chemical Reactions Analysis

Types of Reactions

1,(N2)-Ethenoguanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the ring structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazopurines, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

Mutagenesis Studies

1,(N2)-Ethenoguanine is recognized for its role as a promutagenic DNA adduct. It has been shown to induce mutations during DNA replication processes. Research indicates that it predominantly causes G to A transitions, which are critical in understanding the mutagenic mechanisms associated with environmental carcinogens like vinyl chloride .

Table 1: Mutation Induction by this compound

| Study | Organism | Mutation Type | Frequency |

|---|---|---|---|

| Cheng et al. (2015) | E. coli | G to A transitions | 0.5% adjusted to 13% |

| Leonard et al. (2005) | Mammalian cells | Various substitutions | High frequency observed |

DNA Repair Mechanisms

The interaction of this compound with DNA polymerases has been extensively studied to understand how cells cope with DNA damage. It is known to block replication by hindering the normal Watson-Crick base pairing due to its exocyclic structure . Research has demonstrated that human DNA polymerases exhibit varying abilities to bypass this lesion; for example, while some can incorporate nucleotides opposite the lesion, others stall completely .

Table 2: Polymerase Interaction with this compound

| Polymerase Type | Bypass Capability | Mutation Type |

|---|---|---|

| T7 RNA Polymerase | Partial bypass | A > G > C = -1 deletion |

| Human RNA Polymerase II | No incorporation | Complete stalling |

Therapeutic Potential

The biological significance of this compound extends into therapeutic research. Its ability to inhibit specific enzymes suggests potential applications as an antiviral or anticancer agent. Studies have explored its interactions with nucleic acids and its effects on cellular processes, indicating that it could serve as a lead compound for drug development targeting various diseases .

Case Study 1: Vinyl Chloride Exposure

A study investigated the induction of this compound in rat models exposed to vinyl chloride, revealing significant increases in adduct levels in liver cells compared to brain cells . This highlights the compound's relevance in understanding environmental carcinogenesis.

Case Study 2: Translesion Synthesis

Research on translesion synthesis across this compound demonstrated that it acts as a model for studying exocyclic adducts formed by electrophilic agents. The findings emphasized the complex interactions between DNA polymerases and this lesion, providing insights into mutagenesis and DNA repair pathways .

Mechanism of Action

The mechanism of action of 1,(N2)-Ethenoguanine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with nucleic acids, affecting processes such as DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N2,3-Ethenoguanine

- Structural Features: Angular triheterocyclic etheno bridge between N2 and N3 of guanine, differing from the linear configuration of 1,N2-εG .

- Formation : Produced by 2-halooxiranes and lipid peroxidation intermediates, similar to 1,N2-εG .

- Mutagenicity : Predominantly induces G→A mutations, but with lower replication-blocking efficiency compared to 1,N2-εG .

3,N4-Ethenocytosine

- Structural Features: Etheno bridge between N3 and N4 of cytosine.

- Formation: Generated by exposure to vinyl chloride and endogenous lipid peroxidation .

- Repair : Efficiently repaired by AlkB dioxygenases, unlike N2,3-εG .

- Mutagenicity : Causes C→T transitions but exhibits lower mutagenic frequency compared to 1,N2-εG .

Propanoguanine

- Structural Features : Exocyclic propane adduct at the N2 position of guanine.

- Formation : Produced by acetaldehyde and other α,β-unsaturated aldehydes .

- Mutagenicity : Induces tandem G→T mutations at 5′-GG sequences, a distinct spectrum compared to 1,N2-εG .

Comparative Data Table

Key Research Findings

Repair Efficiency: AAG excises 1,N2-εG with ~10-fold lower efficiency than 3,N4-ethenocytosine due to steric hindrance from a conserved active-site residue (Tyr162) . AlkB repairs 1,N2-εG in single-stranded DNA but fails to process N2,3-εG, explaining the latter’s persistence in vivo .

Replication Bypass :

- Human DNA polymerase η (pol η) efficiently bypasses 1,N2-εG, predominantly inserting dGTP (correct pairing) but with error-prone extension (dATP misincorporation) .

- In contrast, replicative polymerase δ is completely blocked by 1,N2-εG, highlighting the role of translesion synthesis in mutagenesis .

Mutagenic Outcomes: 1,N2-εG causes G→A mutations in E. coli and human cells, whereas propanoguanine induces tandem substitutions, suggesting adduct-specific replication stalling .

Mechanistic Insights

- Formation Pathways: 1,N2-εG arises via 2-haloacetaldehyde intermediates, forming hemiaminal derivatives before cyclization . Isotopic labeling studies confirm the role of 2-bromoacetaldehyde in etheno bridge formation .

- Repair-Tolerance Balance : Persistent 1,N2-εG lesions in AlkB-deficient cells are tolerated via error-prone pol η bypass, linking this adduct to aging-related cancers .

Unresolved Questions

Why does AlkB fail to repair N2,3-εG despite structural similarity to 1,N2-εG?

What determines the preference for G→A versus G→T mutations among etheno adducts?

Q & A

Q. What are the most reliable methodologies for detecting 1,N²-Ethenoguanine in DNA samples?

To quantify 1,N²-εG, researchers employ:

- Immunoaffinity/GC-HRMS : Combines antibody-based enrichment with high-resolution mass spectrometry for specificity (LOD: ~0.1 adducts/10⁸ nucleotides) .

- ³²P-postlabeling : Sensitive for bulky adducts but requires optimization to distinguish 1,N²-εG from other etheno adducts .

- HPLC-ESI-MS/MS : Validated for simultaneous detection of multiple adducts, with rigorous controls (e.g., stable isotope internal standards) to avoid artifactual oxidation during DNA hydrolysis . Experimental Design Tip: Include negative controls (untreated DNA) and spike recovery tests to validate accuracy .

Q. What experimental models are used to study endogenous 1,N²-Ethenoguanine formation?

- In vitro systems : Exposure of DNA to lipid peroxidation end-products (e.g., 4-hydroxy-2-nonenal) under physiologically relevant pH and temperature .

- Animal models : Rodents treated with oxidative stress inducers (e.g., carbon tetrachloride) or lipid-rich diets, with tissue-specific adduct analysis .

- Cell cultures : Knockout models (e.g., ALKBH3⁻/⁻ cells) to study repair deficiencies .

Q. Which DNA repair enzymes target 1,N²-Ethenoguanine, and how are their activities assayed?

- E. coli Mug and human Alkylpurine-DNA-N-glycosylase (ANG) : Activity is measured via in vitro glycosylase assays using ³²P-labeled 1,N²-εG-containing oligonucleotides. Reaction products are resolved via denaturing PAGE .

- ALKB homologs : Use recombinant proteins and LC-MS to monitor repair by oxidative demethylation . Key Finding: MUG excises 1,N²-εG with ~30% efficiency compared to its primary substrate (3,N⁴-ethenocytosine), suggesting lesion-specific repair bottlenecks .

Advanced Research Questions

Q. How do replication bypass polymerases influence mutagenic outcomes of 1,N²-Ethenoguanine?

- Translesion synthesis (TLS) assays : Human Pol η predominantly inserts dGTP opposite 1,N²-εG, but error rates vary (e.g., 10⁻³ misincorporation for Pol κ). Use primer-extension assays with lesion-containing templates and LC-MS to quantify mutation spectra .

- Structural insights : Molecular dynamics simulations reveal Hoogsteen base-pairing (syn-conformation) stabilizes G:1,N²-εG pairing, explaining Pol η’s preference . Contradiction: Archaeal Dpo4 polymerase favors dATP insertion, highlighting taxonomic differences in TLS mechanisms .

Q. Why do in vivo and in vitro studies show conflicting repair efficiencies for 1,N²-Ethenoguanine?

- Contextual factors : Chromatin structure in vivo limits enzyme access, whereas in vitro assays use naked DNA. Compare repair kinetics in nucleosome-bound vs. free DNA .

- Competing pathways : BER (base excision repair) vs. direct repair by ALKBH3. Use siRNA knockdowns in human cells to delineate dominant pathways .

Q. How can researchers reconcile discrepancies in ethenoguanine’s mutagenicity across experimental systems?

- Standardized reporting : Follow NIH guidelines for preclinical studies, including detailed protocols for lesion induction, repair assays, and statistical methods (e.g., ANOVA with post-hoc tests) .

- Meta-analysis : Pool data from bacterial mutagenesis (Ames test), mammalian cell reporters, and transgenic rodent models to assess lesion potency .

Methodological Challenges and Solutions

Q. What statistical approaches are recommended for analyzing low-abundance 1,N²-εG adducts?

- Bayesian modeling : Accounts for technical variability in MS/MS data, especially near detection limits .

- Error propagation : Quantify uncertainties from DNA extraction, hydrolysis, and instrument noise .

Q. How should researchers design controls for studies linking 1,N²-εG to specific diseases (e.g., liver cancer)?

- Case-control cohorts : Match samples by age, smoking status, and oxidative stress biomarkers .

- Negative controls : Include tissues with minimal lipid peroxidation (e.g., brain) to confirm lesion specificity .

Data Contradictions and Emerging Hypotheses

Q. Why does 1,N²-εG persist in vivo despite repair enzyme activity?

Q. Does 1,N²-εG contribute to transcriptional mutagenesis independently of replication?

Q. Tables

| Detection Method | Sensitivity (LOD) | Key Advantage | Limitation | Reference |

|---|---|---|---|---|

| Immunoaffinity/GC-HRMS | 0.1/10⁸ nt | High specificity for 1,N²-εG | Requires large DNA input (~50 µg) | |

| HPLC-ESI-MS/MS | 1/10⁸ nt | Multi-adduct profiling | Artifact risk during DNA hydrolysis | |

| ³²P-postlabeling | 1/10⁷ nt | Broad applicability to bulky adducts | Low resolution for etheno isomers |

| Polymerase | Bypass Efficiency | Primary Insertion | Mutation Frequency | Reference |

|---|---|---|---|---|

| Pol η | High | dGTP | 10⁻³ | |

| Pol κ | Moderate | dCTP/dTTP | 10⁻² | |

| Dpo4 (Archaeal) | High | dATP | 10⁻² |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.